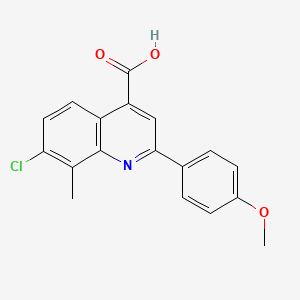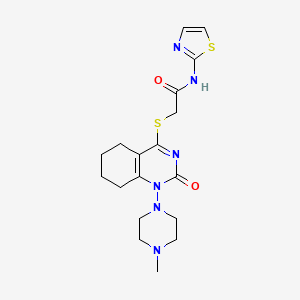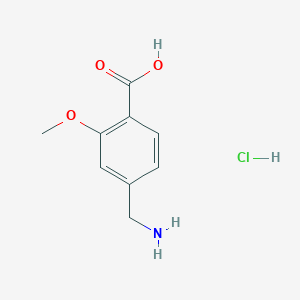
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is a complex organic compound that features a butyramide group attached to a phenyl ring, which is further substituted with a hydroxy group and an acetyl group linked to a dihydroisobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydroisobenzofuran moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Acetylation: The dihydroisobenzofuran intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Coupling with the phenyl ring: The acetylated dihydroisobenzofuran is coupled with a hydroxy-substituted phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the butyramide group: Finally, the butyramide group is introduced via an amidation reaction using butyric acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl groups in the dihydroisobenzofuran and acetyl moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
類似化合物との比較
Similar Compounds
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.
Uniqueness
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is unique due to the presence of the butyramide group, which can influence its physicochemical properties, such as solubility and stability, as well as its biological activity. The specific arrangement of functional groups in this compound may also confer unique reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[4-hydroxy-3-[2-(3-oxo-1H-2-benzofuran-1-yl)acetyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-5-19(24)21-12-8-9-16(22)15(10-12)17(23)11-18-13-6-3-4-7-14(13)20(25)26-18/h3-4,6-10,18,22H,2,5,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYDJZSPAOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)

![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)
![N'-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2465235.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)

![N-(2,5-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465239.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)

